1-Amino-3-phenylnaphthalene
Description
Properties
IUPAC Name |
3-phenylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJPAPIXROBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432536 | |
| Record name | 1-Amino-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115761-64-3 | |
| Record name | 3-Phenyl-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115761-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Reactivity of 1 Amino 3 Phenylnaphthalene
Mechanistic Pathways of Functional Group Transformations (e.g., Amine Reactivity)
The reactivity of 1-Amino-3-phenylnaphthalene is largely centered around the amino group and the naphthalene (B1677914) ring system. The amino group, being an activating, ortho-, para-directing group, significantly influences the regioselectivity of electrophilic attacks on the naphthalene core. Conversely, the naphthalene ring's aromaticity makes it susceptible to radical and, under specific conditions, nucleophilic reactions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and the naphthalene system is generally more reactive than benzene (B151609) due to its lower resonance energy per ring. In this compound, the potent electron-donating nature of the amino group at the C1 position strongly activates the naphthalene ring towards electrophiles. This activation is most pronounced at the ortho (C2) and para (C4) positions relative to the amino group.
The general mechanism for EAS proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the rate and regioselectivity of the reaction.
Directing Effects of Substituents:
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | +R > -I (Activating) | Ortho, Para-directing |
| -C₆H₅ | C3 | -I, +R (Weakly Deactivating/Activating) | Ortho, Para-directing |
Data inferred from general principles of electrophilic aromatic substitution.
Considering the substituents in this compound, the amino group at C1 is the dominant activating group. Therefore, electrophilic attack is predicted to occur preferentially at the C2 and C4 positions. The phenyl group at C3 will exert a weaker influence, primarily directing to its ortho and para positions (C2, C4, and C1 of the other ring), thus reinforcing the directing effect of the amino group. Steric hindrance from the bulky phenyl group at C3 might slightly disfavor substitution at the C2 position compared to the C4 position.
Radical reactions involving aromatic compounds typically require conditions that can generate highly reactive radical species. The naphthalene core of this compound can undergo radical addition reactions, although this often disrupts the aromaticity of one of the rings. The phenyl and amino substituents can influence the stability of any resulting radical intermediates.
A common type of radical-mediated reaction is radical substitution, which usually occurs under high-temperature or photochemical conditions. In such reactions, a radical abstracts a hydrogen atom from the aromatic ring, followed by the addition of another radical. The stability of the intermediate aryl radical would influence the position of the attack.
Another possibility is the involvement of the amino group in radical reactions. For instance, in the presence of strong oxidizing agents, the amino group could be converted into a nitrogen-centered radical.
Plausible Radical Reaction Pathways:
| Reaction Type | Initiator | Intermediate | Product Type |
| Radical Halogenation | UV light, Halogen source | Naphthyl radical | Halogenated derivative |
| Radical Addition | Radical initiator (e.g., peroxides) | Radical adduct | Dihydro- or tetrahydronaphthalene derivative |
This table represents general possibilities for radical reactions on substituted naphthalenes and is not based on specific experimental data for this compound.
Nucleophilic aromatic substitution (SNAr) on an unsubstituted naphthalene ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups can facilitate such reactions. In the case of this compound, the amino group is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, direct SNAr is unlikely under standard conditions.
Nucleophilic substitution could potentially occur via an elimination-addition mechanism involving a benzyne-type intermediate (an aryne). This would require extremely strong basic conditions to deprotonate a ring proton.
Nucleophilic addition to the naphthalene core would lead to a loss of aromaticity and is generally not favored. However, under reducing conditions (e.g., Birch reduction), nucleophilic addition of an electron followed by protonation can occur, leading to di- or tetrahydro-derivatives. The regioselectivity of such reactions would be influenced by the electronic effects of the substituents.
Intramolecular and Intermolecular Reaction Dynamics
The spatial arrangement of the amino and phenyl groups on the naphthalene scaffold allows for specific intramolecular and intermolecular interactions that can influence the molecule's reactivity and physical properties.
Intramolecular Interactions: The primary intramolecular interaction of note in this compound is the potential for weak hydrogen bonding between one of the N-H protons of the amino group and the π-electron cloud of the nearby phenyl ring. This interaction would depend on the rotational conformation of the phenyl group. Such an N-H···π interaction could influence the acidity of the N-H proton and the rotational barrier of the C-N bond.
Intermolecular Interactions: In the solid state and in concentrated solutions, this compound molecules can interact through several non-covalent forces:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming intermolecular N-H···N or N-H···π interactions with neighboring molecules.
π-π Stacking: The extensive aromatic systems of the naphthalene and phenyl rings can lead to significant π-π stacking interactions, where the aromatic rings of adjacent molecules align in a face-to-face or offset manner. These interactions are crucial in determining the crystal packing of the molecule.
These intermolecular forces can influence the molecule's solubility, melting point, and its reactivity in the solid state. For instance, strong intermolecular hydrogen bonding could decrease the availability of the amino group's lone pair for reactions in the solid phase.
Spectroscopic Structural Elucidation of 1 Amino 3 Phenylnaphthalene and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a suite of one- and two-dimensional experiments, it is possible to assign the specific resonances of each proton and carbon atom in the 1-Amino-3-phenylnaphthalene structure.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the amino group protons, the protons of the phenyl substituent, and the protons on the naphthalene (B1677914) core.
Amino Protons (-NH₂): A broad singlet is anticipated, typically in the range of 3.5-5.0 ppm, the chemical shift of which is dependent on solvent and concentration.
Aromatic Protons (Naphthalene and Phenyl Rings): The protons on the two aromatic systems would resonate in the downfield region, approximately between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) are determined by their position relative to the amino and phenyl substituents. Protons on the phenyl ring would show characteristic patterns, while the six protons on the naphthalene ring would exhibit complex splitting due to coupling with their neighbors.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 16 distinct signals are expected (unless there is accidental overlap).
Aromatic Carbons: All 16 carbons of the phenylnaphthalene framework are expected to appear in the aromatic region, typically between 110 and 150 ppm.
Substituent Effects: The carbon atom attached to the amino group (C-1) would be shifted upfield due to the electron-donating effect of nitrogen, while the carbons bearing the phenyl group (C-3) and the quaternary carbons at the ring junctions would have distinct chemical shifts.
The following table outlines the expected chemical shift ranges for the parent compound, this compound.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Amino (-NH₂) | 3.5 - 5.0 (broad singlet) | N/A |
| Naphthalene C-H | 7.0 - 8.5 (multiplets) | 110 - 140 |
| Phenyl C-H | 7.2 - 7.8 (multiplets) | 125 - 130 |
| Naphthalene C-NH₂ | N/A | 140 - 150 |
| Naphthalene C-Phenyl | N/A | 135 - 145 |
| Quaternary Carbons | N/A | 125 - 140 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of protons within the phenyl ring and within each ring of the naphthalene system, allowing for the tracing of the proton sequence along the molecular backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule by linking the known proton shifts to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity of quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. Key HMBC correlations for this structure would include those between the phenyl protons and the naphthalene C-3 carbon, confirming the point of attachment, and correlations from various naphthalene protons to the quaternary carbons of the ring system.
While standard NMR techniques define the covalent structure, advanced methods like the measurement of Residual Dipolar Couplings (RDCs) can provide information on the molecule's average conformation and orientation in solution. blogspot.comnih.gov RDCs arise when molecules in solution are partially aligned with the magnetic field, which prevents the complete averaging of through-space dipolar couplings. blogspot.comwikipedia.org
For a semi-rigid molecule like this compound, RDCs can offer valuable long-range structural information that is not accessible through NOEs or J-couplings. nih.gov Specifically, RDC measurements could determine the relative orientation between the naphthalene plane and the phenyl ring plane. This is achieved by dissolving the molecule in a suitable alignment medium, such as a liquid crystal or a stretched polymer gel, which induces a slight molecular alignment. nih.govwikipedia.org The resulting RDC data provides orientational constraints that can be used to validate or refine computational models of the molecule's preferred 3D structure in solution. duke.edu
Vibrational Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions from the amino group and the aromatic rings.
N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct absorption bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.
Aromatic C-H Stretching: Sharp absorption bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H stretching vibrations on the aromatic rings.
C=C Aromatic Ring Stretching: A series of sharp peaks in the 1450-1650 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the naphthalene and phenyl rings.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ region result from the out-of-plane bending of aromatic C-H bonds, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C Ring Stretch | 1450 - 1650 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the molecule's dipole moment during a vibration, Raman scattering intensity depends on a change in the molecule's polarizability.
For this compound, the most prominent features in the Raman spectrum are expected to be from the aromatic rings.
Symmetric Ring Breathing Modes: The symmetric stretching and "breathing" modes of the phenyl and naphthalene rings, which involve a uniform expansion and contraction of the rings, typically produce very strong and sharp signals in the Raman spectrum. These are often found in the 1000-1650 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations also appear around 3000-3100 cm⁻¹ and are often strong.
Substituent-Ring Modes: Vibrations involving the C-C bond connecting the phenyl group to the naphthalene and the C-N bond of the amino group would also be Raman active.
Because water is a very weak Raman scatterer, Raman spectroscopy can be an excellent technique for studying such molecules in aqueous media, where strong water absorption can obscure large regions of the IR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound (C₁₆H₁₃N), the nominal molecular weight is 219 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the elemental composition. The calculated exact mass of this compound is 219.1048 u.
Electron ionization (EI) is a common technique used in mass spectrometry that involves bombarding the sample with a high-energy electron beam. This process typically leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.
For aromatic amines, the molecular ion peak is generally intense. The fragmentation of aminonaphthalenes often involves the loss of HCN (27 u) or H₂CN (28 u) from the molecular ion. In the case of this compound, the presence of the phenyl substituent introduces additional fragmentation pathways. Cleavage of the C-N bond can lead to the formation of ions corresponding to the naphthyl or phenyl moieties.
Table 1: Postulated Mass Spectrometry Data for this compound
| m/z Value | Postulated Fragment Ion | Interpretation |
| 219 | [C₁₆H₁₃N]⁺˙ | Molecular Ion (M⁺˙) |
| 218 | [C₁₆H₁₂N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |
| 192 | [C₁₅H₁₀N]⁺ | Loss of HCN from [M-H]⁺ |
| 191 | [C₁₅H₉N]⁺˙ | Loss of H₂CN from M⁺˙ |
| 142 | [C₁₀H₈N]⁺ | Loss of the phenyl group |
| 115 | [C₉H₇]⁺ | Naphthalene-derived fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
This table is based on general fragmentation patterns of related compounds and represents predicted data.
High-resolution mass spectrometry would be crucial to confirm the elemental composition of the molecular ion and its fragments, distinguishing between ions with the same nominal mass but different chemical formulas.
Integration of Spectroscopic Data for Molecular Structure Determination
The definitive structural elucidation of this compound and its derivatives requires the integration of data from multiple spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
The Role of Each Technique:
Mass Spectrometry (MS): As detailed in the previous section, MS and HRMS provide the molecular weight and elemental formula of the compound. The fragmentation pattern offers valuable clues about the connectivity of atoms and the presence of specific structural motifs, such as the phenyl and amino groups attached to the naphthalene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the naphthalene and phenyl rings, as well as a signal for the amino protons. The coupling patterns (splitting of signals) between adjacent protons would help to determine the substitution pattern on both aromatic systems.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms. The chemical shifts of these signals reveal the type of carbon (e.g., aromatic, sp³) and its electronic environment.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: Typically in the region of 3300-3500 cm⁻¹, indicative of the primary amine group.
C-H stretching (aromatic): Above 3000 cm⁻¹.
C=C stretching (aromatic): In the region of 1450-1600 cm⁻¹.
C-N stretching: Around 1250-1350 cm⁻¹.
Integrated Analysis in Practice:
The process of integrated spectral analysis for a novel derivative of this compound would proceed as follows:
Molecular Formula Determination: HRMS would provide the exact mass, leading to a unique molecular formula.
Functional Group Identification: The IR spectrum would confirm the presence of the amino group and the aromatic nature of the compound.
Proton Environment and Connectivity: The ¹H NMR spectrum would reveal the number of protons and their arrangement on the aromatic rings. For example, the integration of the signals would confirm the number of protons on the naphthalene and phenyl rings, and the coupling constants would help to establish their relative positions.
Carbon Skeleton Confirmation: The ¹³C NMR spectrum would confirm the number of carbon atoms established by HRMS and provide information about their chemical environment, corroborating the substitution pattern inferred from the ¹H NMR data.
Fragmentation Pattern Correlation: The fragmentation pattern observed in the mass spectrum would be rationalized based on the proposed structure. For instance, the loss of a phenyl radical (77 u) or the elimination of HCN would be consistent with the structure determined from NMR and IR data.
By combining the information from these complementary techniques, a complete and confident structural assignment of this compound and its derivatives can be achieved.
Table 2: Summary of Integrated Spectroscopic Data for Structural Elucidation of this compound
| Spectroscopic Technique | Information Provided | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Molecular ion at m/z 219. Fragments corresponding to loss of H, HCN, and phenyl group. |
| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Exact mass of ~219.1048, confirming the formula C₁₆H₁₃N. |
| ¹H NMR Spectroscopy | Number, environment, and connectivity of protons. | Aromatic protons on naphthalene and phenyl rings with characteristic chemical shifts and coupling patterns. A signal for the NH₂ protons. |
| ¹³C NMR Spectroscopy | Carbon skeleton and electronic environment of carbons. | Signals corresponding to the 16 carbon atoms, with distinct chemical shifts for the substituted and unsubstituted aromatic carbons. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic N-H, aromatic C-H, aromatic C=C, and C-N stretching vibrations. |
Computational Chemistry Studies on 1 Amino 3 Phenylnaphthalene
Electronic Structure Theory and Analysis
Electronic structure theory is the foundation upon which the computational analysis of 1-Amino-3-phenylnaphthalene is built. By solving approximations of the Schrödinger equation, typically using Density Functional Theory (DFT), it is possible to determine the distribution of electrons within the molecule and, consequently, its chemical properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, namely the amino group and the naphthalene (B1677914) ring system, which are rich in π-electrons. The LUMO, conversely, would be distributed over the π-conjugated system of the phenyl and naphthalene rings. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Note: The following data is illustrative, as specific experimental or calculated values for this compound are not available in the searched literature. The values are representative for similar aromatic amines.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.50 | Highest Occupied Molecular Orbital |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.30 | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack). Green represents neutral potential.
In an MEP map of this compound, the region around the nitrogen atom of the amino group would exhibit a strong negative potential (red) due to the lone pair of electrons, identifying it as a primary site for electrophilic attack. The hydrogen atoms of the amino group would show a positive potential (blue). The π-systems of the naphthalene and phenyl rings would display varying degrees of negative potential, indicating their nucleophilic character.
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Electronegativity (χ): The power of a molecule to attract electrons (χ = (I + A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering when the molecule accepts maximal electron charge from the environment (ω = χ² / 2η).
These descriptors provide a comprehensive picture of the chemical behavior of this compound.
Table 2: Calculated Global Reactivity Descriptors Note: These values are derived from the hypothetical energies in Table 1 and serve as an illustrative example.
| Descriptor | Formula | Value (eV) | Chemical Implication |
| Ionization Potential (I) | -EHOMO | 5.50 | Ease of electron donation |
| Electron Affinity (A) | -ELUMO | 1.20 | Ease of electron acceptance |
| Electronegativity (χ) | (I+A)/2 | 3.35 | Electron attracting tendency |
| Chemical Hardness (η) | (I-A)/2 | 2.15 | Stability and low reactivity |
| Electrophilicity Index (ω) | χ²/2η | 2.61 | Propensity to act as an electrophile |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the π-system of the naphthalene ring, providing insight into the resonance stabilization and the nature of the C-N bond.
Natural Transition Orbital (NTO) analysis simplifies the description of electronic excitations, for instance, from the ground state to an excited state. Instead of a complex combination of many orbital transitions, NTO analysis often represents an excitation as a single pair of "hole" (occupied) and "particle" (unoccupied) orbitals. This provides a more intuitive and compact picture of the charge redistribution that occurs upon electronic excitation, which is fundamental to understanding the molecule's photophysical properties.
Spin density distribution analysis is particularly relevant for radical or open-shell species of this compound, such as its radical cation formed upon oxidation. This analysis maps the distribution of the unpaired electron across the molecule. The spin density would likely be delocalized over the nitrogen atom and the π-conjugated system, and understanding its distribution is key to predicting the sites of further reactions for the radical species.
Polarity analysis involves the calculation of the molecular dipole moment, which arises from the non-uniform distribution of charge across the molecule. Due to the electron-donating amino group and the extensive aromatic system, this compound is a polar molecule. The magnitude and direction of its dipole moment influence its solubility in various solvents and its intermolecular interactions.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction involving this compound. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction feasibility.
For example, modeling the mechanism of electrophilic substitution on the this compound ring system would involve locating the transition state structures for attack at different positions. The calculated activation barriers would predict the regioselectivity of the reaction, likely confirming that substitution is favored at positions activated by the amino group. Such studies provide a detailed, dynamic picture of chemical transformations that is often inaccessible through experimental means alone.
Potential Energy Surface (PES) Explorations
For instance, the synthesis of aminonaphthalenes often involves the reaction of a naphthalene derivative with an amine source. Computational studies on such reactions map out the energy landscape, identifying reactants, products, intermediates, and transition states. A typical PES for a catalyzed amination reaction would show the initial association of the reactants, followed by a series of steps including oxidative addition, ligand exchange, and reductive elimination, each with its characteristic energy barrier. The lowest energy path on the PES corresponds to the most likely reaction mechanism. For this compound, a PES exploration would likely focus on the rotational barrier of the phenyl group and the amino group relative to the naphthalene core, which would reveal the most stable conformations of the molecule researchgate.netresearchgate.net.
A hypothetical PES scan for the rotation of the C-N bond in this compound could reveal the energetic cost of conformational changes, which is critical for understanding its interactions with biological targets or in materials science applications.
Transition State Characterization
A transition state is a specific point along a reaction coordinate of highest potential energy. Its characterization is paramount for understanding the kinetics of a chemical reaction. For the synthesis of this compound, which could be achieved through methods like the Buchwald-Hartwig amination, identifying the transition state structures is key to understanding the reaction mechanism and optimizing reaction conditions.
Computational chemists use various algorithms to locate and verify transition states on the PES. These calculations provide information about the geometry of the transition state, its energy (the activation energy), and its vibrational frequencies. One of the vibrational modes of a true transition state will have an imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products.
In the context of forming this compound, a transition state for the C-N bond formation would likely involve the palladium catalyst, the naphthalene precursor, and the aminating agent. The geometry would show the partial formation of the C-N bond and the breaking of the C-X (where X is a halide) bond.
Table 1: Hypothetical Transition State Parameters for the Amination of 3-phenyl-1-halonaphthalene
| Parameter | Value |
| Reaction | 3-phenyl-1-bromonaphthalene + NH3 -> this compound + HBr |
| Computational Method | DFT (B3LYP/6-31G*) |
| Activation Energy (kcal/mol) | 25.3 |
| Imaginary Frequency (cm⁻¹) | -250i |
| Key Bond Distances (Å) | C-N: 2.1, C-Br: 2.3 |
Note: This data is hypothetical and for illustrative purposes, as specific studies on this compound are not available.
Reaction Kinetics and Thermodynamics Calculations
Computational chemistry provides the tools to calculate the kinetic and thermodynamic parameters of a reaction, offering a quantitative understanding of reaction rates and equilibria. For the synthesis of this compound, these calculations can predict the feasibility and efficiency of different synthetic routes.
Thermodynamic Calculations: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the optimized geometries and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction. For the formation of this compound, a thermodynamic analysis would determine whether the reaction is favored under certain conditions of temperature and pressure.
Studies on the kinetics of related reactions, such as the gas-phase reaction between phenyl and amino radicals, have been performed using RRKM/Master Equation theory to determine pressure-dependent rate constants nih.gov. Similar approaches could be applied to model the formation of this compound.
Table 2: Hypothetical Thermodynamic and Kinetic Data for the Formation of this compound
| Parameter | Calculated Value |
| ΔH (kcal/mol) | -15.2 |
| ΔG (kcal/mol) | -10.5 |
| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ M⁻¹s⁻¹ |
Note: This data is hypothetical and for illustrative purposes.
Solvation Models in Electronic Structure Calculations (e.g., PCM, RISM, 3D-RISM)
The solvent environment can significantly influence the properties and reactivity of a molecule. Computational solvation models are used to account for these effects in electronic structure calculations. These models can be broadly categorized into explicit and implicit models.
Implicit Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure, geometry, and energies. For a molecule like this compound, PCM can be used to study how its properties change in different solvents, which is crucial for understanding its behavior in various chemical and biological environments.
Explicit Solvation Models: Explicit models include a number of individual solvent molecules in the calculation. While computationally more demanding, they can capture specific solute-solvent interactions, such as hydrogen bonding, which are important for the amino group of this compound.
Reference Interaction Site Model (RISM) and 3D-RISM: RISM and its three-dimensional extension, 3D-RISM, are statistical mechanical methods that provide a more detailed description of the solvent structure around the solute than continuum models. These methods can predict the spatial distribution of solvent molecules and provide insights into the solvation shell structure of this compound.
Machine Learning Applications in Structure Elucidation and Reactivity Prediction
Machine learning (ML) is increasingly being used in chemistry to accelerate discovery and gain new insights. For this compound, ML models can be trained on large datasets of related molecules to predict its properties and reactivity.
Structure Elucidation: ML algorithms can be trained to predict spectroscopic data, such as NMR and IR spectra, from a molecular structure. This can aid in the structural elucidation of newly synthesized compounds like this compound.
Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ML applications that correlate the chemical structure of molecules with their biological activity or physical properties. By training a model on a dataset of aromatic amines, it is possible to predict the reactivity of this compound in various reactions or its potential biological activity. For instance, ML models have been developed to predict the mutagenicity of aromatic amines.
Recent advances in ML also allow for the prediction of reaction outcomes and the exploration of reaction networks, which could be applied to optimize the synthesis of this compound. Neural networks, a class of ML algorithms, have shown promise in constructing potential energy surfaces for heteroaromatic compounds, which could be extended to molecules like this compound in the future rug.nl.
Table 3: Potential Machine Learning Applications for this compound
| Application | ML Model | Predicted Property |
| Structure Elucidation | Graph Neural Network | ¹³C NMR Chemical Shifts |
| Reactivity Prediction | Random Forest | Reaction Yield in a Catalytic Coupling |
| Biological Activity | Support Vector Machine | Mutagenicity |
Derivatization Reactions of the 1 Amino 3 Phenylnaphthalene Amine Functionality
Acylation Reactions
Acylation of the primary amine in 1-Amino-3-phenylnaphthalene involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide linkage. This transformation is a common strategy to protect the amine group or to introduce new functional moieties.
Reaction Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group from the acylating agent.
Common Acylating Agents: A variety of acylating agents can be employed, with the choice often depending on the desired reactivity and the specific acyl group to be introduced. Common examples include:
Acid Anhydrides: Acetic anhydride (B1165640) is a frequently used reagent for acetylation. The reaction can often proceed under catalyst-free conditions or with the aid of a base or an acid catalyst. orientjchem.org
Acyl Chlorides: These are highly reactive acylating agents that readily react with primary amines. A base is typically added to neutralize the hydrochloric acid byproduct. ias.ac.in
Carboxylic Acids: Direct reaction with carboxylic acids is also possible, usually requiring a coupling agent such as a carbodiimide (B86325) to facilitate the formation of the amide bond.
Illustrative Reaction Scheme: The reaction of this compound with acetic anhydride to form N-(3-phenylnaphthalen-1-yl)acetamide is a representative example of an acylation reaction.
This compound + Acetic anhydride → N-(3-phenylnaphthalen-1-yl)acetamide + Acetic acid
The resulting N-acylated derivatives often exhibit altered solubility, melting points, and chromatographic behavior compared to the parent amine.
| Acylating Agent | Typical Conditions | Product Type |
| Acetic Anhydride | Neat, or in a solvent with an acid/base catalyst | Acetamide Derivative |
| Acetyl Chloride | In an inert solvent with a non-nucleophilic base | Acetamide Derivative |
| Benzoyl Chloride | Schotten-Baumann conditions (aqueous base) | Benzamide Derivative |
Alkylation Reactions (e.g., Esterification)
Alkylation of the amine functionality of this compound introduces an alkyl group onto the nitrogen atom. This can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the nature of the alkylating agent.
Reaction Principle: The amino group acts as a nucleophile, displacing a leaving group from an alkyl halide or reacting with other electrophilic alkylating agents.
Common Alkylating Agents and Methods:
Alkyl Halides: Primary and secondary alkyl halides are common reagents for N-alkylation. The reaction is a nucleophilic substitution. princeton.edu
Alcohols: In the presence of suitable catalysts, alcohols can be used as alkylating agents in a process known as the "borrowing hydrogen" methodology. tsijournals.com
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent provides a route to N-alkylated products.
It is important to note that controlling the degree of alkylation (mono- versus di-alkylation) can be a challenge and often requires careful optimization of reaction conditions.
| Alkylating Agent | Catalyst/Conditions | Product Type |
| Methyl Iodide | Base (e.g., K₂CO₃) in a polar aprotic solvent | N-methyl or N,N-dimethyl derivative |
| Benzyl Bromide | Base in a suitable solvent | N-benzyl derivative |
| Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN) | N-substituted alkyl derivative |
Silylation Reactions
Silylation is a derivatization technique that involves the replacement of an active hydrogen atom in the amine group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This is a crucial derivatization method, particularly in the field of analytical chemistry.
Reaction Principle: Silylating reagents react with the amine to form a nitrogen-silicon bond, releasing a non-reactive byproduct. This derivatization increases the volatility and thermal stability of the compound, making it amenable to analysis by gas chromatography (GC).
Common Silylating Reagents:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylating agent.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating reagent.
Trimethylchlorosilane (TMCS): Often used as a catalyst in conjunction with other silylating reagents to enhance the reaction rate.
The resulting silylated derivative of this compound would be more volatile and less polar than the parent compound, allowing for its separation and detection by GC-mass spectrometry (GC-MS).
| Silylating Reagent | Typical Conditions | Key Advantage for Analysis |
| BSTFA | Heating in a suitable solvent (e.g., acetonitrile) | Increased volatility |
| MSTFA | Similar to BSTFA | Increased thermal stability |
| HMDS/TMCS | Refluxing in a non-polar solvent | Reduced polarity |
Formation of Fluorescent and Chemiluminescent Derivatives
The naphthalene (B1677914) core of this compound provides a foundation for the development of fluorescent and chemiluminescent probes. Derivatization of the amino group can be used to modulate the photophysical properties of the molecule, leading to new dyes and sensors. A patent has highlighted the potential of 3-phenylnaphthalene-1-amine as a central structure for novel fluorescent compounds. google.com
Formation of Fluorescent Derivatives: The introduction of specific chromophores or auxochromes through reaction at the amino group can significantly alter the absorption and emission characteristics of the molecule. For instance, reaction with a fluorescent labeling reagent can yield a highly fluorescent derivative. The fluorescence properties of such derivatives are often sensitive to the local environment, making them useful as probes.
Formation of Chemiluminescent Derivatives: While specific examples for this compound are not readily available, derivatives of aminonaphthalenes are known to be precursors to chemiluminescent systems. Acylation of the amino group with a moiety that can participate in a light-emitting reaction (e.g., an oxalate (B1200264) or a luminol-type structure) is a common strategy. The subsequent oxidation of these derivatives can lead to the emission of light.
Applications in Analytical Methodology Development
The derivatization of the amine functionality of this compound is a key step in the development of sensitive and selective analytical methods for its detection and quantification.
High-Performance Liquid Chromatography (HPLC): For HPLC analysis, derivatization is often employed to enhance detectability, particularly for fluorescence or UV-Vis detection. nih.govthermofisher.com By reacting this compound with a labeling reagent that contains a highly responsive chromophore or fluorophore, the sensitivity of the detection can be significantly improved. This is especially important when analyzing trace amounts of the compound in complex matrices. The derivatization can also improve the chromatographic separation by altering the polarity and retention characteristics of the analyte.
Gas Chromatography (GC): As mentioned in the silylation section, derivatization is essential for the analysis of polar compounds like primary amines by GC. The conversion of the polar amine group into a less polar and more volatile silyl derivative prevents peak tailing and allows for sharp, symmetrical peaks, leading to better resolution and more accurate quantification.
Capillary Electrophoresis (CE): In CE, derivatization can be used to introduce a charge to a neutral analyte, enabling its separation in an electric field. Furthermore, fluorescent derivatization is a common approach to achieve sensitive detection in CE with laser-induced fluorescence (LIF) detection.
Catalytic Applications of 1 Amino 3 Phenylnaphthalene and Its Derivatives
Role as an Organocatalyst in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Chiral amines, in particular, are pivotal in various catalytic modes. However, the application of 1-Amino-3-phenylnaphthalene in this domain is not documented in available research.
Aminocatalysis for Carbonyl Transformations
Aminocatalysis typically involves the reaction of a chiral primary or secondary amine with a carbonyl compound to form nucleophilic enamines or electrophilic iminium ions. These intermediates then undergo stereoselective reactions with various substrates. While numerous chiral amines have been successfully employed as catalysts for transformations such as aldol (B89426) reactions, Michael additions, and α-functionalizations of aldehydes and ketones, there are no specific reports detailing the use of this compound or its derivatives for these purposes.
Ligand Design in Metal-Catalyzed Reactions
The design of chiral ligands is crucial for achieving high enantioselectivity in transition metal-catalyzed reactions. The structural backbone of a ligand dictates the steric and electronic environment around the metal center, thereby influencing the outcome of the catalytic cycle. While amino- and naphthalene-containing structures are common motifs in ligand design, specific applications of the this compound framework are not described.
Transition Metal Complexes (e.g., Palladium Catalysis)
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often relies on the nature of the ligand coordinated to the palladium center. Chiral ligands containing nitrogen or phosphorus donor atoms are frequently used to induce asymmetry in reactions like allylic alkylations, cross-coupling reactions, and C-H functionalizations. While there is extensive research on ligands derived from other amine-containing scaffolds for palladium catalysis, the synthesis and application of palladium complexes bearing a this compound ligand have not been reported.
Chiral Ligand Synthesis and Application
The synthesis of novel chiral ligands is an active area of research aimed at improving the efficiency and selectivity of asymmetric catalytic reactions. The this compound structure possesses a chiral axis and a functional handle (the amino group) that could potentially be modified to create a variety of bidentate or monodentate ligands. However, the literature does not provide instances of its use as a scaffold for the synthesis of chiral ligands for asymmetric catalysis.
Biocatalytic Systems in Synthesis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. Enzymes such as transaminases, hydrolases, and oxidoreductases are widely used in the synthesis of chiral amines and other valuable compounds. The potential for this compound to act as a substrate or an intermediate in biocatalytic processes has not been explored in the available scientific literature. Research in this field tends to focus on the enzymatic synthesis or resolution of more common amine structures.
Materials Science Applications and Precursor Role of 1 Amino 3 Phenylnaphthalene
Arylated Building Blocks in Functional Materials
1-Amino-3-phenylnaphthalene represents a significant arylated building block in the design and synthesis of functional materials. Its structure, which combines a naphthalene (B1677914) core with both an amino group and a phenyl substituent, provides a unique platform for creating materials with tailored electronic and photophysical properties. The amino group serves as a versatile functional handle for further chemical modifications, while the phenylnaphthalene scaffold offers a rigid and extended π-conjugated system. This combination is crucial for applications in organic electronics and materials science.
The synthesis of 1-amino-3-aryl naphthalene skeletons has been a subject of chemical research, indicating their importance as precursors to more complex functional molecules. chemrxiv.org The presence of the amino group allows for N-arylation reactions, which are fundamental in creating larger, more complex structures for advanced materials. nih.gov These arylated structures are integral to the development of materials for organic electronics, where the ability to tune the electronic properties through chemical modification is paramount. icp.ac.ru The naphthalene unit itself is a well-established component in organic semiconductors. tcichemicals.comresearchgate.net
Precursors for Polymer Synthesis and Advanced Composites
While direct polymerization of this compound is not widely documented in the reviewed literature, its chemical structure suggests its potential as a monomer or a precursor for the synthesis of specialized polymers and advanced composites. Amines are recognized as fundamental building blocks in the production of synthetic polymers. The primary amino group on the this compound molecule can, in principle, participate in polymerization reactions, such as polycondensation, to form polyamides or polyimines with a naphthalene-containing backbone.
The incorporation of the rigid and bulky phenylnaphthalene group into a polymer chain would be expected to impart desirable properties such as high thermal stability and mechanical strength. This is a common strategy in the development of high-performance polymers. For instance, the polymerization of other amine-containing monomers is a well-established route to functional polymers with applications in diverse fields. chemrxiv.org
Optoelectronic Materials Applications (e.g., Hole Transport Materials, Electron Transport Materials)
The structural characteristics of this compound make it a promising candidate for applications in optoelectronic materials, particularly as a hole transport material (HTM). The nitrogen atom of the amino group possesses a lone pair of electrons that can facilitate the transport of positive charge carriers (holes), a key requirement for HTMs. Arylamine derivatives are a well-established class of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govnih.govresearchgate.net
Research on derivatives of N,N-bis(4-methoxyphenyl)naphthalen-2-amine has demonstrated the potential of the aminonaphthalene core in designing efficient HTMs for perovskite solar cells. nih.gov These studies highlight that the electronic properties and hole mobility of such materials can be tuned by modifying the molecular structure. nih.gov Although this compound is a primary amine and differs from the tertiary amines often used, its fundamental aminonaphthalene structure provides a strong basis for its potential in this area.
The following table presents a comparison of the properties of a reference hole transporting material, H101, with a computationally designed and experimentally validated N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative (CP1), which shares the aminonaphthalene core concept with this compound. This data illustrates the potential for high performance in materials based on this structural motif. nih.gov
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm²/Vs) | Power Conversion Efficiency (PCE) (%) |
| H101 (Reference) | -5.11 | -1.75 | 3.36 | 2.58 x 10⁻⁴ | 14.78 |
| CP1 (Naphthalen-2-amine derivative) | -5.15 | -1.70 | 3.45 | 3.16 x 10⁻⁴ | 15.21 |
This table is based on data for a related naphthalen-2-amine derivative and is intended to be illustrative of the potential of the aminonaphthalene scaffold. nih.gov
While the potential as a hole transport material is evident, its application as an electron transport material (ETM) is less likely without significant modification. Typically, ETMs are electron-deficient molecules, whereas the amino group in this compound is electron-donating.
Role in Nanomaterials Synthesis
In the realm of nanomaterials, this compound can be envisioned to play a role primarily as a surface ligand or functionalizing agent. The amino group can coordinate with the surface of metal or semiconductor nanoparticles, thereby stabilizing them and preventing aggregation. mdpi.com This is a common strategy in the synthesis of colloidal quantum dots and other nanoparticles, where ligands are crucial for controlling size, shape, and dispersibility. nih.govrsc.orgresearchgate.net
The phenylnaphthalene moiety of the molecule could impart specific functionalities to the nanoparticle surface. For instance, it could facilitate the dispersion of nanoparticles in organic solvents or polymer matrices through π-π stacking interactions. The functionalization of magnetic nanoparticles with naphthalene derivatives has been shown to be effective for specific applications like the extraction of polycyclic aromatic hydrocarbons. nih.gov This suggests that the naphthalene group of this compound could be used to tailor the surface properties of nanoparticles for targeted interactions.
Furthermore, the amino group on functionalized nanoparticles can serve as a reactive site for further conjugation with other molecules, such as dyes, drugs, or biomolecules, leading to the development of multifunctional nanomaterials for applications in sensing, bioimaging, and nanomedicine. nih.govrsc.orgresearchgate.net While direct use of this compound in nanoparticle synthesis is not extensively reported, the chemical functionalities it possesses are highly relevant to the established principles of nanoparticle surface chemistry and functionalization.
Q & A
Q. How can researchers address data inadequacies in this compound’s toxicological profile?
- Guidance : Prioritize ATSDR’s identified data needs (Section 6.2), such as long-term carcinogenicity studies and susceptible population analyses. Collaborate with agencies like NTP to design standardized assays (e.g., transgenic rodent models). Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing in repositories like TOXCENTER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
